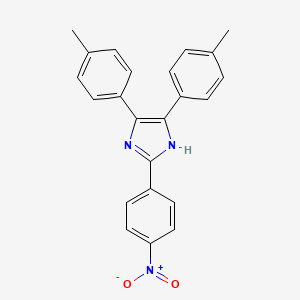

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole

Description

4,5-Bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole is a trisubstituted imidazole derivative characterized by electron-donating 4-methylphenyl groups at positions 4 and 5 and a strongly electron-withdrawing 4-nitrophenyl group at position 2. This combination of substituents creates a push-pull electronic system, which influences its physicochemical properties, including solubility, melting point, and spectroscopic behavior .

Properties

IUPAC Name |

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-3-7-17(8-4-15)21-22(18-9-5-16(2)6-10-18)25-23(24-21)19-11-13-20(14-12-19)26(27)28/h3-14H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABGIIGYLCLPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360313 | |

| Record name | 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169155-33-3 | |

| Record name | 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole typically involves the condensation of appropriate aromatic aldehydes with ammonium acetate and an aromatic amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Reduction: 4,5-bis(4-methylphenyl)-2-(4-aminophenyl)-1H-imidazole.

Oxidation: this compound N-oxide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound belongs to a broader family of 1H-imidazole derivatives with varied substituents. Key analogs include:

Key Observations:

- Electron-withdrawing vs. donating groups: The target compound’s 4-nitrophenyl group (electron-withdrawing) at position 2 contrasts with 1a’s 4-dimethylaminophenyl (electron-donating), resulting in distinct electronic profiles. Compounds like 1f and 5a, which feature multiple nitro groups, exhibit enhanced electron-deficient character .

Physicochemical Properties

Table 1: Comparative Data for Selected Imidazole Derivatives

*Hypothetical data for the target compound based on structural analogs.

†Calculated molecular weight: C₂₃H₁₉N₃O₂.

Key Trends:

- Melting points : Nitro-substituted derivatives (e.g., 1f, 5a) exhibit higher melting points (>270°C) due to strong intermolecular interactions (dipole-dipole, π-stacking). The target compound’s methyl groups may reduce its melting point slightly compared to 1f .

- Chromatographic mobility : Lower Rf values (e.g., 0.38 for 1a) correlate with increased polarity from electron-withdrawing nitro groups. The target compound’s Rf is expected to fall between 0.38 and 0.69, depending on solvent systems .

Spectroscopic and Crystallographic Insights

- NMR spectroscopy: The target compound’s ¹H-NMR would show distinct aromatic proton shifts for 4-methylphenyl (δ ~7.3–7.8 ppm) and 4-nitrophenyl (δ ~8.2–8.4 ppm), similar to 1f . In 1a, the 4-dimethylaminophenyl group causes downfield shifts (δ ~6.8–7.0 ppm) due to electron donation, contrasting with the nitro group’s deshielding effects .

Mass spectrometry :

- Polymorphism studies (e.g., ) suggest that substituent position (e.g., 3-nitro vs. 4-nitro) significantly impacts crystal packing and solid-state NMR profiles .

Q & A

Q. What are the standard synthetic routes for 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically employs a multi-component condensation reaction involving substituted aldehydes (e.g., 4-methylbenzaldehyde), ammonium acetate, and a nitro-substituted benzaldehyde derivative under acidic reflux conditions. Key steps include:

- Schiff base formation : Reaction of 4-nitrobenzaldehyde with glyoxal or a diketone derivative.

- Cyclization : Acid-catalyzed (e.g., acetic acid) cyclization to form the imidazole core.

Optimization involves tuning solvent polarity (ethanol vs. acetic acid), reaction temperature (80–120°C), and stoichiometric ratios to improve yield and purity. Monitoring via TLC and purification via column chromatography are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR for verifying substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Mass spectrometry (HR-MS) : To confirm molecular weight (e.g., [M+H] at m/z 405.15).

- FT-IR : Identification of functional groups (e.g., C=N stretch at ~1600 cm, NO asymmetric stretch at ~1520 cm).

- HPLC : For assessing purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL is used to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example:

Q. How does the electronic configuration of substituents influence biological activity, and what computational methods model this?

The nitrophenyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity and binding to enzyme active sites (e.g., aromatase inhibition). Computational approaches include:

- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular docking : Predicting binding affinities with targets like cytochrome P450 or tubulin.

Example: Methyl groups at 4,5-positions increase lipophilicity, improving membrane permeability in cancer cell lines (e.g., IC = 3.24 µM in HeLa cells) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., MTT) across multiple cell lines to confirm potency trends.

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results.

- Structural analogs : Compare with derivatives (e.g., 4,5-diphenyl vs. 4,5-dimethoxy) to isolate substituent effects .

Q. What are the challenges in optimizing crystallization for structural analysis?

- Solvent selection : Polar solvents (e.g., DMSO) may disrupt hydrogen bonding; mixed-solvent systems (ethanol/water) often yield better crystals.

- Temperature gradients : Slow cooling (0.5°C/hour) reduces defects.

- Additives : Co-crystallization with small molecules (e.g., thiourea) can stabilize packing .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar imidazoles in anticancer activity?

- Activity vs. 2-(4-nitrophenyl)-1H-pyrazole : The imidazole core provides stronger hydrogen-bonding capacity, leading to lower IC values (e.g., 3.24 µM vs. 8.7 µM in HeLa cells).

- Role of nitro group : Replacement with methoxy reduces electrophilicity, decreasing tubulin polymerization inhibition .

Q. What experimental evidence supports its mechanism of action in apoptosis induction?

- Western blotting : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.

- Flow cytometry : Annexin V/PI staining confirms dose-dependent early/late apoptosis.

- Mitochondrial membrane potential : JC-1 assay shows depolarization correlating with ROS generation .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yield by 15–20%.

- Catalyst optimization : Lewis acids (e.g., ZnCl) or ionic liquids enhance cyclization efficiency .

Q. What techniques validate environmental stability and degradation pathways?

- High-resolution LC-MS : Identifies degradation products (e.g., nitro group reduction to amine).

- Photostability testing : Expose to UV-Vis light (300–800 nm) to assess decomposition kinetics.

- QSAR modeling : Predicts hydrolytic susceptibility based on substituent Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.